16:0 Biotinyl PE

説明

特性

IUPAC Name |

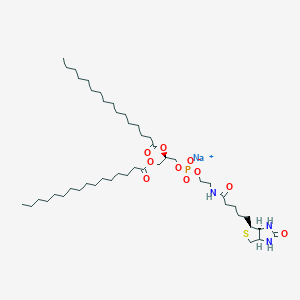

sodium;2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H88N3O10PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-44(52)57-37-40(60-45(53)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-59-61(55,56)58-36-35-48-43(51)32-30-29-31-42-46-41(39-62-42)49-47(54)50-46;/h40-42,46H,3-39H2,1-2H3,(H,48,51)(H,55,56)(H2,49,50,54);/q;+1/p-1/t40-,41+,42+,46+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLHTNMJPDLJFU-DISIHPEUSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H87N3NaO10PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677177 |

Source

|

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

940.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384835-54-5 |

Source

|

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 16:0 Biotinyl PE

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Biotinyl PE, scientifically known as N-(biotinoyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, is a functionalized phospholipid that has become an indispensable tool in a wide array of biomedical and biophysical research areas. This synthetic lipid incorporates a biotin (B1667282) molecule covalently attached to the headgroup of a dipalmitoyl-phosphatidylethanolamine (DPPE) backbone. The palmitoyl (B13399708) (16:0) acyl chains confer specific biophysical properties to the lipid, influencing the characteristics of the membranes it is incorporated into.

The primary utility of this compound stems from the high-affinity, specific, and robust interaction between biotin and the proteins avidin (B1170675) and streptavidin. This interaction, one of the strongest non-covalent bonds known in nature, allows for the precise anchoring, detection, and manipulation of lipid-based structures such as liposomes, supported lipid bilayers, and cell membranes. This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols involving this compound, tailored for professionals in research and drug development.

Core Properties and Specifications

This compound is a versatile molecule with well-defined chemical and physical characteristics that are crucial for its application in various experimental systems.

Chemical Identity

| Attribute | Value |

| Full Chemical Name | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) |

| Synonyms | Biotin-DPPE, this compound |

| Molecular Formula | C47H87N3O10PS |

| Molecular Weight | 907.25 g/mol |

| CAS Number | 384835-54-5 |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white powder |

| Purity | Typically >98% |

| Solubility | Soluble in chloroform (B151607) and other organic solvents |

| Storage | Recommended storage at -20°C in a dry environment |

Key Applications in Research and Drug Development

The unique properties of this compound have led to its widespread adoption in numerous applications, including:

-

Liposome (B1194612) and Nanoparticle Functionalization: Incorporation of this compound into liposomes and other lipid-based nanoparticles allows for their surface modification with avidin or streptavidin conjugates. This enables targeted drug delivery, bio-imaging, and diagnostic applications.

-

Supported Lipid Bilayers (SLBs): this compound is a key component in the formation of functionalized SLBs. These model membranes are used to study cell-cell interactions, membrane protein dynamics, and as a platform for biosensors.

-

Study of Protein-Lipid Interactions: By anchoring proteins to a membrane surface via the biotin-avidin linkage, researchers can investigate the interactions of these proteins with other membrane components in a controlled environment.

-

Investigation of Endocytosis and Cellular Trafficking: Liposomes containing this compound can be used to track the internalization and subsequent intracellular pathways of lipid vesicles, providing insights into the mechanisms of endocytosis.

-

Lipid Raft Analysis: As a saturated lipid, DPPE has a preference for liquid-ordered domains. Biotinylated DPPE can be used as a probe to study the composition and dynamics of lipid rafts, which are implicated in cellular signaling.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Preparation of Biotinylated Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and extrusion method.

Materials:

-

Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)

-

This compound

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Heating block or water bath

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired amounts of the primary lipid and this compound in chloroform. A common molar ratio is 1-5 mol% of this compound relative to the total lipid content.

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired volume of hydration buffer pre-heated to a temperature above the phase transition temperature of the lipid mixture. For DPPE, this is above 63°C.

-

Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This may take 30-60 minutes.

-

-

Extrusion:

-

Assemble the mini-extruder with the desired pore-size polycarbonate membrane (e.g., 100 nm).

-

Heat the extruder to a temperature above the lipid phase transition temperature.

-

Load the MLV suspension into one of the gas-tight syringes.

-

Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process results in the formation of SUVs with a defined size distribution.

-

-

Characterization and Storage:

-

The size distribution and zeta potential of the prepared liposomes can be determined using dynamic light scattering (DLS).

-

Store the biotinylated liposomes at 4°C. For long-term storage, they should be kept under an inert atmosphere (e.g., argon) to prevent lipid oxidation.

-

Formation of a Supported Lipid Bilayer (SLB)

This protocol outlines the vesicle fusion method to form an SLB containing this compound on a solid support, such as a glass coverslip or a silica (B1680970) sensor chip.

Materials:

-

Biotinylated SUVs (prepared as described above)

-

Solid support (e.g., piranha-cleaned glass coverslip, silica-coated sensor)

-

Buffer (e.g., PBS, pH 7.4)

-

Incubation chamber or flow cell

Procedure:

-

Substrate Preparation:

-

Thoroughly clean the solid support to ensure it is hydrophilic. For glass, this can be achieved by treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ), followed by extensive rinsing with ultrapure water.

-

-

Vesicle Fusion:

-

Place the cleaned substrate in an incubation chamber or assemble it into a flow cell.

-

Add the biotinylated SUV suspension to the substrate at a final lipid concentration of approximately 0.1-0.5 mg/mL.

-

Incubate for 30-60 minutes at a temperature above the phase transition temperature of the lipid mixture. During this time, the vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.

-

-

Washing:

-

Gently rinse the surface with an excess of buffer to remove any unfused vesicles.

-

-

Verification (Optional):

-

The formation and quality of the SLB can be verified using techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), Atomic Force Microscopy (AFM), or Fluorescence Recovery After Photobleaching (FRAP) if a fluorescent lipid is included in the composition.

-

Avidin/Streptavidin Binding Assay

This protocol describes how to quantify the binding of avidin or streptavidin to a biotinylated surface, such as an SLB or biotinylated liposomes.

Materials:

-

Biotinylated SLB or liposomes

-

Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)

-

Blocking agent (e.g., Bovine Serum Albumin - BSA)

-

Wash buffer (e.g., PBS with 0.1% Tween 20 - PBST)

-

Fluorometer or fluorescence microscope

Procedure:

-

Blocking:

-

Incubate the biotinylated surface with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes to prevent non-specific binding of the streptavidin.

-

Wash the surface three times with PBST.

-

-

Streptavidin Incubation:

-

Incubate the blocked surface with a solution of fluorescently labeled streptavidin at a known concentration (e.g., 1-10 µg/mL in PBS) for 30-60 minutes at room temperature.

-

-

Washing:

-

Wash the surface thoroughly with PBST to remove any unbound streptavidin.

-

-

Quantification:

-

For SLBs on a coverslip, the binding can be visualized and quantified using a fluorescence microscope.

-

For liposomes in suspension, the binding can be measured using a fluorometer by separating the liposomes from the unbound streptavidin (e.g., by centrifugation or size exclusion chromatography) and measuring the fluorescence of the liposome fraction.

-

Visualizations of Key Concepts and Workflows

To further elucidate the principles and processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for the preparation of biotinylated liposomes.

Caption: Avidin-biotin mediated surface functionalization of a lipid bilayer.

Caption: Simplified signaling pathway of receptor-mediated endocytosis studied using biotinylated liposomes.

Conclusion

This compound is a powerful and versatile tool for researchers and professionals in drug development. Its well-defined chemical properties and the robust biotin-avidin interaction provide a reliable method for the functionalization and study of lipid-based systems. The experimental protocols and conceptual diagrams presented in this guide offer a solid foundation for the effective application of this compound in a variety of research contexts, from fundamental studies of membrane biology to the development of novel targeted therapeutic and diagnostic agents. As research in nanomedicine and cell biology continues to advance, the utility of such functionalized lipids is poised to expand even further.

An In-Depth Technical Guide to 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), a biotinylated phospholipid integral to advancements in drug delivery, diagnostics, and cellular research.

Core Structure and Physicochemical Properties

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl), commonly referred to as Biotinyl Cap DPPE or 16:0 Biotinyl Cap PE, is a derivative of the phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). The molecule consists of a glycerol (B35011) backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions. The phosphate (B84403) group at the sn-3 position is linked to an ethanolamine (B43304) headgroup, which is further conjugated to a biotin (B1667282) molecule through a caproyl (cap) spacer arm. This spacer arm is crucial for mitigating steric hindrance, thereby facilitating the high-affinity interaction between biotin and avidin (B1170675) or streptavidin.

The molecular structure of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) is depicted below:

Caption: Molecular structure of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl).

Quantitative Data Summary

The key physicochemical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅₃H₉₈N₄O₁₁PS · Na | [1] |

| Formula Weight | 1053.4 g/mol | [1] |

| CAS Number | 384835-52-3 | [1] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in DMSO | [1] |

| Purity | ≥95% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl).

Preparation of Biotinylated Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar biotinylated liposomes, which can be used for various applications, including drug delivery and in vitro assays.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (Biotinyl Cap DPPE)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome (B1194612) extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve the desired lipids (e.g., DPPC, cholesterol, and Biotinyl Cap DPPE in a molar ratio of 55:40:5) in a chloroform/methanol mixture (2:1 v/v). The inclusion of 1-5 mol% of Biotinyl Cap DPPE is common for creating a sufficient density of biotin on the liposome surface.

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DPPC, this is >41°C).

-

Continue evaporation for at least 1 hour after a visible film has formed to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the inner surface of the flask.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask and gently agitating. The volume of the buffer will determine the final lipid concentration.

-

Incubate the mixture in a water bath at a temperature above the lipid phase transition temperature for 1-2 hours with intermittent gentle shaking to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder.

-

Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

Workflow for Liposome Preparation:

Caption: Workflow for preparing biotinylated liposomes.

Formation of a Supported Lipid Bilayer (SLB)

This protocol details the creation of a planar lipid bilayer on a solid support, a model system for studying membrane-related phenomena.

Materials:

-

Biotinylated liposomes (prepared as in 2.1)

-

Glass coverslips or other suitable solid support

-

Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED )

-

Deionized water

-

Buffer (e.g., PBS)

Methodology:

-

Substrate Cleaning:

-

Immerse glass coverslips in Piranha solution for 15-30 minutes to create a hydrophilic and clean surface. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the coverslips extensively with deionized water and dry under a stream of nitrogen.

-

-

SLB Formation:

-

Place the cleaned coverslip in a chamber.

-

Add a buffer solution to the chamber.

-

Inject the biotinylated liposome suspension into the chamber. The liposomes will adsorb to the hydrophilic surface, rupture, and fuse to form a continuous lipid bilayer.

-

Incubate for 30-60 minutes.

-

Gently wash the chamber with buffer to remove excess, non-fused vesicles.

-

Logical Flow for SLB Formation:

Caption: Logical steps for supported lipid bilayer formation.

Streptavidin-Biotin Binding Assay

This assay quantifies the binding of streptavidin to the biotinylated liposomes, confirming the surface accessibility of the biotin moieties.[2]

Materials:

-

Biotinylated liposomes

-

Streptavidin (can be fluorescently labeled for detection)

-

Buffer (e.g., PBS)

-

Microplate reader or fluorescence microscope

Methodology:

-

Immobilization of Liposomes (Optional, for plate-based assays):

-

Coat a microplate well with a substance that can capture the liposomes (e.g., through non-specific adsorption or a specific interaction if another functional group is present).

-

Add the biotinylated liposome suspension and incubate to allow for immobilization.

-

Wash with buffer to remove unbound liposomes.

-

-

Streptavidin Binding:

-

Add varying concentrations of streptavidin solution to the immobilized liposomes (or directly to the liposome suspension for in-solution assays).

-

Incubate for a sufficient time to allow for binding (e.g., 30-60 minutes at room temperature).

-

-

Washing:

-

For immobilized assays, wash the wells with buffer to remove unbound streptavidin.

-

-

Quantification:

-

If using fluorescently labeled streptavidin, measure the fluorescence intensity using a microplate reader or visualize under a fluorescence microscope.

-

The intensity of the signal is proportional to the amount of bound streptavidin.

-

Signaling Pathway for Streptavidin-Biotin Interaction:

Caption: Interaction between a biotinylated liposome and streptavidin.

Data Presentation

Typical Characterization Data for Biotinylated Liposomes

The following table presents typical characterization data for liposomes incorporating Biotinyl Cap DPPE. The exact values will vary depending on the specific lipid composition and preparation method.

| Parameter | Typical Value | Analytical Technique |

| Hydrodynamic Diameter | 100 - 150 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering (ELS) |

| Morphology | Spherical, unilamellar | Cryogenic Transmission Electron Microscopy (Cryo-TEM) |

Molar Ratios in Liposome Formulations

The molar percentage of Biotinyl Cap DPPE in a liposome formulation is a critical parameter that influences the density of binding sites on the surface.

| Application | Typical Molar % of Biotinyl Cap DPPE | Rationale |

| Basic Research/In Vitro Assays | 1 - 5 mol% | Sufficient for most binding studies without significantly altering membrane properties. |

| Targeted Drug Delivery | 0.5 - 2 mol% | Balances targeting efficiency with potential immunogenicity and circulation time. |

| High-Density Sensor Surfaces | 5 - 10 mol% | Maximizes the number of binding sites for signal amplification. |

Conclusion

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) is a versatile and indispensable tool in modern life sciences research and drug development. Its well-defined structure and the robust, high-affinity interaction of its biotin moiety with avidin and streptavidin enable a wide array of applications, from fundamental studies of membrane biology to the development of sophisticated targeted therapeutic and diagnostic agents. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this important biotinylated phospholipid in their work.

References

Biotinylated Phosphatidylethanolamine: A Technical Guide to its Core Functions and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated phosphatidylethanolamine (B1630911) (Biotinyl-PE) is a versatile phospholipid conjugate that has become an indispensable tool in biomedical research and drug development. This molecule combines the membrane-inserting properties of phosphatidylethanolamine with the high-affinity binding of biotin (B1667282) to proteins like avidin (B1170675) and streptavidin. This unique combination allows for the precise anchoring of probes, drugs, and other moieties to cell membranes and lipid-based nanocarriers, enabling a wide range of applications from targeted drug delivery to the study of membrane dynamics. This in-depth technical guide will explore the core functions of Biotinyl-PE, provide quantitative data on its interactions, detail experimental protocols for its use, and visualize key signaling pathways and workflows.

Core Function: The Biotin-Avidin/Streptavidin Interaction

The primary function of Biotinyl-PE hinges on the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (from egg white) or streptavidin (from Streptomyces avidinii). This interaction is one of the strongest known in nature, characterized by a very low dissociation constant (Kd), making the bond practically irreversible under physiological conditions.[1]

When incorporated into a lipid bilayer, such as a liposome (B1194612) or a cell membrane, the phosphatidylethanolamine portion of Biotinyl-PE inserts into the lipid core, leaving the biotin headgroup exposed to the aqueous environment. This exposed biotin then serves as a highly specific "docking site" for avidin or streptavidin, or any molecule conjugated to them.

Key Applications:

-

Targeted Drug Delivery: Biotinyl-PE is extensively used to create targeted liposomes and other lipid nanoparticles.[2][3] By attaching a targeting ligand (e.g., an antibody or peptide) to avidin or streptavidin, these drug-loaded carriers can be directed to specific cells or tissues that overexpress the corresponding receptor. This approach enhances drug efficacy while minimizing off-target side effects.[4]

-

Lipid Raft and Membrane Protein Tracking: As a lipid anchor, Biotinyl-PE can be used to attach fluorescent probes or other tags to cell membranes, facilitating the study of lipid and protein localization and movement within the membrane.[5]

-

Immunoassays and Diagnostics: The strong biotin-avidin bond is leveraged in various assay formats for the detection and quantification of biomolecules. Biotinyl-PE can be used to immobilize components onto a lipid-based surface for analysis.

-

Bilayer Stabilization: Studies have shown that the incorporation of N-biotinyl-PE can stabilize the bilayer phase of other phospholipids, such as dioleoylphosphatidylethanolamine (DOPE), which might otherwise form non-bilayer structures.[6]

Quantitative Data

The following tables summarize key quantitative data related to the function of biotinylated phosphatidylethanolamine.

| Parameter | Value | Conditions | Reference(s) |

| Dissociation Constant (Kd) of Biotin-Streptavidin Interaction | 10⁻¹³ - 10⁻¹⁶ M | Generic | |

| 10⁻¹⁵ M | General | [7] | |

| Binding Affinity of Avidin, Streptavidin, and NeutrAvidin to Biotinylated Lipid Bilayer | Same order of magnitude | 4 mol % biotin-cap-DOPE in DOPC bilayer | [8] |

| Effect of Biotinyl-PE on Liposome Stability | > 8 mol% N-biotinyl-PE required to produce stable liposomes with DOPE | Sonicated DOPE dispersions | [6] |

| 2 mol% N-biotinyl-PE can abolish the Lα/HII phase transition of DEPE | Differential Scanning Calorimetry | [6] |

Table 1: Binding Affinities and Stability Data for Biotinylated Phosphatidylethanolamine.

| Formulation Component | Molar Ratio / Concentration | Purpose | Reference(s) |

| L-α-PC / Cholesterol / 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) | 69 / 30 / 1 | Non-PEGylated Biotinylated Liposomes | [2] |

| HSPC / Cholesterol / DSPE-PEG(2000) / DSPE-PEG(2000)-Biotin | 55 / 40 / 4 / 1 | PEGylated Biotinylated Liposomes | [9] |

| DMPC / Cholesterol / Dicetylphosphate / Biotinyl-PE | 5 : 4 : 1 : 0.001 | Biotinylated Liposome Construct | [5] |

| DOPC / Biotin-labeled DHPE | 99% / 1% | PC Liposomes | [10] |

| DOPC / DOPS / Biotin-labeled DHPE | 49% / 50% / 1% | PS Liposomes | [10] |

Table 2: Example Lipid Compositions for Biotinylated Liposome Formulations.

Experimental Protocols

Protocol 1: Preparation of Biotinylated Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing biotinylated liposomes.

Materials:

-

Phospholipids (e.g., DOPC, Cholesterol)

-

Biotinylated Phosphatidylethanolamine (e.g., 18:1 Biotinyl PE)

-

Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids, including Biotinyl-PE, in chloroform in a round-bottom flask. A typical molar ratio is 1-5% Biotinyl-PE relative to the total lipid content.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

-

Hydration:

-

Hydrate the lipid film with the chosen aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

-

-

Purification:

-

Remove any unencapsulated material by size exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

-

Confirm the presence of biotin on the liposome surface using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) displacement assay.

-

Protocol 2: Targeted Delivery and Uptake of Biotinylated Liposomes

This protocol outlines a general procedure for assessing the targeted uptake of biotinylated liposomes by cells in vitro.

Materials:

-

Biotinylated liposomes (prepared as in Protocol 1)

-

Streptavidin-conjugated targeting ligand (e.g., anti-EGFR antibody)

-

Cell line overexpressing the target receptor (e.g., A431 cells for EGFR)

-

Cell culture medium and supplements

-

Fluorescent dye for liposome labeling (e.g., Rhodamine-PE)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture:

-

Culture the target cells in appropriate medium until they reach the desired confluency.

-

-

Preparation of Targeted Liposomes:

-

Incubate the biotinylated liposomes with the streptavidin-conjugated targeting ligand to allow for complex formation. The optimal ratio of liposomes to ligand should be determined empirically.

-

-

Cell Treatment:

-

Incubate the cultured cells with the targeted liposomes (and non-targeted control liposomes) for a defined period (e.g., 1-4 hours) at 37°C.

-

-

Washing:

-

Wash the cells thoroughly with cold PBS to remove any unbound liposomes.

-

-

Analysis of Uptake:

-

Fluorescence Microscopy: If using fluorescently labeled liposomes, visualize the cellular uptake using a fluorescence microscope.

-

Flow Cytometry: Quantify the cellular uptake of fluorescently labeled liposomes by flow cytometry.

-

Signaling Pathways and Experimental Workflows

Receptor-Mediated Endocytosis of Targeted Liposomes

When a biotinylated liposome functionalized with a targeting ligand (e.g., Epidermal Growth Factor, EGF) binds to its receptor (e.g., EGFR) on the cell surface, it can trigger receptor-mediated endocytosis. This process allows for the internalization of the liposome and its cargo.

Caption: Receptor-mediated endocytosis of a targeted biotinylated liposome.

EGFR Signaling Pathway Activation

The binding of an EGF-functionalized liposome to the Epidermal Growth Factor Receptor (EGFR) can initiate a downstream signaling cascade that influences cell proliferation, survival, and differentiation.[2][11]

Caption: Simplified EGFR signaling pathway activated by a targeted liposome.

Experimental Workflow for Targeted Drug Delivery

The following diagram illustrates a typical workflow for an in vitro targeted drug delivery experiment using biotinylated liposomes.

Caption: Experimental workflow for targeted drug delivery with biotinylated liposomes.

Conclusion

Biotinylated phosphatidylethanolamine is a powerful and versatile tool in the fields of cell biology, nanotechnology, and drug delivery. Its ability to anchor the high-affinity biotin-avidin/streptavidin system to lipid membranes provides a robust and specific method for targeting, tracking, and manipulating cells and lipid-based nanoparticles. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Biotinyl-PE in their work, paving the way for advancements in targeted therapeutics and a deeper understanding of cellular processes.

References

- 1. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotinylated Liposomes - CD Bioparticles [cd-bioparticles.net]

- 4. mdpi.com [mdpi.com]

- 5. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The simultaneous targeted Inhibition of ISG15 and HMGCR disrupts cancer stemness through metabolic collapse and induces synthetic lethality in pancreatic ductal adenocarcinoma | springermedizin.de [springermedizin.de]

- 7. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simplified method to attach antibodies on liposomes by biotin-streptavidin affinity for rapid and economical screening of targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EGFR targeted thermosensitive liposomes: A novel multifunctional platform for simultaneous tumor targeted and stimulus responsive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EGF-liposomes promote efficient EGFR targeting in xenograft colocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Biotinylated Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated lipids are phospholipids (B1166683) that have been covalently modified to include a biotin (B1667282) moiety, also known as vitamin B7 or vitamin H.[][2] This modification imparts a powerful functionality, leveraging the exceptionally high affinity and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin.[][] This interaction, one of the strongest non-covalent bonds found in nature, forms the core of their mechanism of action and enables their widespread use in various biotechnological and therapeutic applications.[][4]

This technical guide provides a comprehensive overview of the mechanism of action of biotinylated lipids, detailing the fundamental biotin-streptavidin interaction, the methods of synthesis and formulation, their application in targeted drug delivery, and the key experimental protocols used for their characterization.

The Core Mechanism: The Biotin-Streptavidin Interaction

The primary mechanism of action of biotinylated lipids is not intrinsic to the lipid itself but is realized upon its interaction with streptavidin or its analogue, avidin. Biotinylated lipids incorporated into a lipid bilayer, such as a liposome (B1194612) or a supported lipid bilayer, present the biotin headgroup to the external environment, making it available for binding.[2][5]

Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, has four identical binding sites for biotin.[4] The binding is characterized by an extremely low dissociation constant (Kd), indicating a very stable and nearly irreversible complex under physiological conditions.[4][6] This rapid, specific, and robust binding allows biotinylated lipids to act as highly efficient molecular anchors or bridges.[][7] Any molecule, such as an antibody, peptide, or drug, that is conjugated to streptavidin can be precisely and stably linked to a surface or carrier system displaying biotinylated lipids.[7][8]

Quantitative Binding and Kinetic Data

The strength and kinetics of the biotin-streptavidin/avidin interaction are critical for its application. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Value | Protein | Ligand | Comments | Source(s) |

| Dissociation Constant (Kd) | ≈ 10-14 to 10-15 M | Streptavidin, Avidin | Biotin | One of the strongest known non-covalent interactions in nature. | [4][9][10] |

| Association Rate Constant (kon) | 105 to 107 M-1s-1 | Streptavidin, Avidin | Biotin | Slower than diffusion-limited, suggesting a conformational change upon binding. | [9][11][12] |

| Dissociation Rate Constant (koff) | ≈ 10-4 to 10-6 s-1 | Streptavidin | Biotin | Extremely slow dissociation contributes to the stability of the complex. | [13] |

| Activation Energy (Dissociation) | 6-15 kcal/mol | Streptavidin, Avidin | Biotin | The strong temperature dependence indicates a significant energy barrier to dissociation, unlike a diffusion-limited process (3-4 kcal/mol). | [9][13] |

Synthesis and Formulation of Biotinylated Lipids

The creation of functional biotinylated lipid systems involves two key stages: the chemical synthesis of the biotinylated lipid molecule and its subsequent formulation into a lipid assembly, such as a liposome or lipid nanoparticle (LNP).

Synthesis of Biotinylated Lipids

Biotinylation of lipids is the process of covalently attaching a biotin molecule to a lipid.[] This is typically achieved by reacting a lipid that has a reactive functional group (e.g., an amine) with an activated form of biotin. A common strategy involves using a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) and coupling it to biotin, often via a polyethylene (B3416737) glycol (PEG) spacer to enhance its accessibility.[14][15]

The general synthetic relationship can be visualized as follows:

Formulation of Biotinylated Liposomes

Biotinylated liposomes are prepared by incorporating biotinylated lipids into a mixture of other lipids (e.g., structural phospholipids like DSPC and cholesterol) during the liposome formation process.[14] A common method is the thin-film hydration technique followed by extrusion.

-

Lipid Film Formation: The desired lipids, including the biotinylated lipid, are dissolved in an organic solvent. The solvent is then evaporated under vacuum to form a thin, dry lipid film on the wall of a flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer (which may contain a drug for encapsulation) to form multilamellar vesicles (MLVs).

-

Extrusion: To achieve a uniform size distribution, the MLV suspension is repeatedly passed through a membrane with a defined pore size, resulting in the formation of unilamellar vesicles (LUVs) of a specific diameter.[16]

-

Purification: Unencapsulated drug and other impurities are removed, typically by size exclusion chromatography.[14]

Mechanism of Action in Targeted Drug Delivery

A primary application for biotinylated lipids is in targeted drug delivery, where they enable liposomes or other nanoparticles to selectively bind to specific cells or tissues.[][17] This is often achieved through a "pre-targeting" strategy, which separates the targeting and drug delivery steps to improve efficacy and reduce off-target toxicity.[14]

Three-Step Pre-targeting Strategy

This versatile approach uses the biotin-streptavidin system to deliver a therapeutic payload to a specific site, such as an inflamed endothelium overexpressing VCAM-1.[14]

-

Step 1: Targeting Agent Administration: A biotinylated targeting molecule (e.g., an antibody or peptide that binds to a specific cell surface receptor like VCAM-1) is administered first and allowed to accumulate at the target site.

-

Step 2: Streptavidin Administration: Streptavidin (or NeutrAvidin, a deglycosylated form of avidin with a more neutral pI) is injected. It binds to the biotinylated targeting agent already localized at the target site. Unbound streptavidin is cleared from circulation.

-

Step 3: Biotinylated Liposome Administration: Finally, biotinylated liposomes carrying the therapeutic drug are administered. These liposomes rapidly bind to the streptavidin that is now anchored at the target tissue, releasing their payload in high concentration at the desired location.[14]

Key Experimental Protocols

Characterizing the behavior and mechanism of biotinylated lipids requires a suite of biophysical and cell-based techniques.

Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics and affinity of binding interactions in real-time without the need for labels.[6] It is ideal for quantifying the interaction between biotinylated lipid surfaces and streptavidin or for using a streptavidin-coated chip to capture biotinylated ligands for further interaction studies.[18][19]

Detailed Methodology:

-

Sensor Chip Preparation: A streptavidin-coated sensor chip is conditioned and equilibrated with running buffer (e.g., PBS).[18]

-

Ligand Immobilization: A solution containing biotinylated liposomes or other biotinylated molecules is injected over the sensor surface. The biotin groups bind to the immobilized streptavidin, resulting in a stable surface.[6][15] A control flow cell without the ligand is used for reference subtraction.

-

Analyte Injection: The analyte (e.g., a protein that is expected to bind to a component of the liposome) is injected at various concentrations over both the ligand and control flow cells. Binding is measured as a change in the SPR signal (response units, RU).

-

Dissociation: Running buffer is flowed over the chip to measure the dissociation of the analyte from the captured ligand.

-

Regeneration (Optional): A regeneration solution (e.g., 20 mM NaOH) can be injected to remove the analyte, preparing the surface for the next cycle.[18]

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic model (e.g., 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[18]

Fluorescence Microscopy

Fluorescence microscopy is a powerful tool for the direct visualization of biotinylated liposomes binding to surfaces or cells.[16][20] Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy are particularly useful for observing interactions at a surface with high signal-to-noise.[21]

Detailed Methodology:

-

Liposome Preparation: Liposomes are prepared incorporating a biotinylated lipid and a fluorescent lipid dye (e.g., NBD-PE or Rhodamine-PE).[16][21]

-

Surface Functionalization: A glass coverslip or flow cell is functionalized with streptavidin or avidin. This creates a surface capable of capturing the biotinylated vesicles.[16]

-

Immobilization: The fluorescent, biotinylated liposome suspension is introduced into the flow cell and incubated to allow binding to the streptavidin-coated surface.

-

Washing: Unbound liposomes are washed away with buffer.

-

Imaging: The immobilized vesicles are imaged using an appropriate fluorescence microscope. For dynamic studies or single-vesicle analysis, TIRF microscopy is often employed.[21]

-

Image Analysis: Images are analyzed to quantify the number of bound vesicles, their fluorescence intensity (which can correlate with size), and their distribution on the surface.[16][21] For cell-based assays, cellular uptake and localization can be observed.[22]

Flow Cytometry (FACS)

Flow cytometry is a high-throughput technique used to quantify the binding of fluorescently labeled, biotinylated liposomes to cells or streptavidin-coated beads.[14][23] It provides statistical data on a cell-by-cell basis, measuring the fluorescence intensity associated with each cell, which corresponds to the amount of bound liposomes.[22][24]

Detailed Methodology:

-

Cell/Bead Preparation: Target cells are cultured and harvested, or streptavidin-coated beads are prepared.[24]

-

Liposome Preparation: Liposomes are formulated with biotinylated lipids and a fluorescent dye.

-

Incubation: The fluorescent, biotinylated liposomes are incubated with the target cells or beads at various concentrations to allow binding. For cell assays, this is often done on ice to prevent internalization.[25]

-

Washing: The cells/beads are washed (typically by centrifugation and resuspension) to remove unbound liposomes.

-

FACS Analysis: The samples are analyzed on a flow cytometer. Cells or beads are identified based on their forward and side scatter properties. The fluorescence intensity of thousands of individual events is measured.[24]

-

Data Analysis: The mean fluorescence intensity (MFI) of the cell/bead population is determined. By plotting MFI against the liposome concentration, a binding curve can be generated, and the apparent dissociation constant (Kd) can be calculated by fitting the data to a binding equation.[25]

References

- 2. avantiresearch.com [avantiresearch.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Supported Lipid Bilayers and the Study of Two-Dimensional Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotinylated Liposomes - CD Bioparticles [cd-bioparticles.net]

- 8. A versatile drug delivery system using streptavidin-tagged pegylated liposomes and biotinylated biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 13. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of Biotinylated Liposomes Encapsulating Metformin for Therapeutic Targeting of Inflammation-Based Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biotinylated lipid bilayer disks as model membranes for biosensor analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nbinno.com [nbinno.com]

- 18. biosensingusa.com [biosensingusa.com]

- 19. Surface plasmon resonance spectroscopy and quartz crystal microbalance study of streptavidin film structure effects on biotinylated DNA assembly and target DNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Single Vesicle Fluorescence-Bleaching Assay for Multi-Parameter Analysis of Proteoliposomes by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A novel flow cytometric assay to quantify interactions between proteins and membrane lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Tuning Targeted Liposome Avidity to Cells via Lipid Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Critical Micelle Concentration of 16:0 Biotinyl PE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 16:0 Biotinyl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl)). Due to the absence of a directly reported experimental value for the CMC of this compound, this guide presents data for structurally similar phospholipids (B1166683) to provide a reasonable estimate. Furthermore, it details the experimental protocols for determining the CMC, outlines a workflow for the preparation of liposomes incorporating this functionalized lipid, and illustrates its application in studying protein-lipid interactions.

Quantitative Data on Critical Micelle Concentration

| Compound | Acyl Chain | Head Group | CMC (mM) | Conditions | Reference |

| 1-palmitoyl-2-lyso-sn-glycero-3-phosphatidic acid | 16:0 | Phosphatidic acid | 0.540 | Water, 25°C | [1] |

| 1-hexadecanoyl-sn-glycero-3-phosphocholine | 16:0 | Phosphocholine | 0.007 | Not specified | [2] |

Note: The CMC is influenced by factors such as acyl chain length, head group chemistry, temperature, and the ionic strength of the solvent. Therefore, the actual CMC of this compound may differ from the values presented above. Experimental determination is crucial for precise applications.

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined by various methods that detect the onset of micelle formation as the surfactant concentration increases. Below are detailed protocols for two common and reliable techniques.

Pyrene (B120774) Fluorescence Assay

This method utilizes the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment. Pyrene exhibits a higher fluorescence intensity in nonpolar environments, such as the core of a micelle, compared to a polar aqueous solution.

Materials:

-

This compound

-

Pyrene

-

Spectrofluorometer

-

Appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Organic solvent for stock solutions (e.g., chloroform (B151607) or ethanol)

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent.

-

Prepare a stock solution of pyrene in an appropriate solvent (e.g., ethanol).

-

-

Sample Preparation:

-

Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

-

To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range. The final concentration of the organic solvent from the pyrene stock should be kept minimal.

-

-

Fluorescence Measurement:

-

Excite the samples at a wavelength of approximately 335 nm.

-

Record the emission spectra from 350 nm to 500 nm.

-

Measure the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Plot the ratio of the fluorescence intensities (I1/I3) against the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic micellar cores.

-

Surface Tension Measurement

This classic method is based on the principle that surfactants reduce the surface tension of a solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Materials:

-

This compound

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

High-purity water or appropriate buffer

Procedure:

-

Solution Preparation:

-

Prepare a series of aqueous solutions of this compound with a range of concentrations.

-

-

Surface Tension Measurement:

-

Measure the surface tension of each solution using a calibrated tensiometer.

-

Ensure temperature control, as surface tension is temperature-dependent.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will typically show two linear regions. The CMC is the concentration at the intersection of the two lines.

-

Mandatory Visualizations

Experimental Workflow: CMC Determination by Pyrene Fluorescence Assay

Caption: Workflow for determining the CMC of this compound using the pyrene fluorescence assay.

Experimental Workflow: Preparation of Biotinylated Liposomes

Caption: General workflow for the preparation of unilamellar liposomes containing this compound.[3][4]

Application: Protein-Lipid Interaction Study

Biotinylated lipids are not typically direct participants in signaling pathways in the way that molecules like phosphoinositides are. Instead, their utility lies in the high-affinity and specific interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin). This allows for the immobilization, detection, and purification of lipid-interacting proteins.

Caption: Schematic of an assay to study protein-lipid interactions using this compound.[5][6][7]

This guide provides a foundational understanding of the critical micelle concentration of this compound and its applications. For specific experimental conditions and advanced applications, further consultation of the cited literature and optimization of protocols are recommended.

References

- 1. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liposomes: Protocol [inanobotdresden.github.io]

- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Streptavidin binding to biotinylated lipid layers on solid supports. A neutron reflection and surface plasmon optical study - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Biotinylated Lipids: A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinylated lipids have emerged as indispensable tools in modern biochemistry and drug development. Their unique ability to anchor to lipid bilayers while presenting a biotin (B1667282) moiety for high-affinity binding to streptavidin and its analogues has paved the way for significant advancements in targeted drug delivery, immunoassays, and the study of protein-lipid interactions. This technical guide provides an in-depth overview of the core applications of biotinylated lipids, featuring detailed experimental protocols, a compilation of relevant quantitative data, and visual representations of key workflows and pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Core Applications of Biotinylated Lipids in Biochemistry

The remarkable specificity and strength of the biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature, is the cornerstone of biotinylated lipid utility.[1][2][3] This interaction allows for the precise and stable attachment of various molecules to lipid-based systems like liposomes and nanoparticles.

Targeted Drug and Gene Delivery

Biotinylated lipids are instrumental in the development of targeted drug and gene delivery systems.[4] By incorporating these lipids into the bilayer of liposomes or solid lipid nanoparticles (SLNs), these nanocarriers can be directed to specific cells or tissues.[1][5] This is typically achieved through a "pre-targeting" approach where a biotin-binding protein, such as streptavidin conjugated to a targeting ligand (e.g., an antibody), is first administered. Subsequently, the drug-loaded biotinylated liposomes are introduced, which then bind to the streptavidin at the target site.[6][7] This strategy enhances the therapeutic efficacy while minimizing off-target side effects.[8] Biotin receptors are also overexpressed in various solid tumors, offering a direct targeting avenue for biotin-functionalized nanoparticles.[8]

Protein-Lipid Interaction Studies

Understanding the intricate interactions between proteins and lipids is crucial for elucidating cellular signaling pathways and membrane protein function. Biotinylated lipids provide a powerful platform for these investigations.[9] By incorporating biotinylated lipids into artificial lipid bilayers or nanodiscs, researchers can immobilize these model membranes onto streptavidin-coated surfaces for analysis with techniques like surface plasmon resonance (SPR) and quartz crystal microbalance (QCM).[2][10] This allows for the quantitative measurement of binding kinetics and affinities between membrane-associated proteins and specific lipid compositions.[11][12][13] Furthermore, biotinylated lipid probes can be used to pull down interacting proteins from cell lysates for identification and further characterization.[14][15]

Immunoassays and Biosensors

The high sensitivity and specificity of the biotin-streptavidin system are leveraged in various immunoassay formats.[16] Biotinylated liposomes can serve as signal amplification reagents.[17] For instance, in a sandwich immunoassay, an analyte can be captured by a primary antibody and then detected by a biotinylated secondary antibody. The subsequent binding of streptavidin-conjugated enzymes or fluorophores to the biotinylated antibody leads to a measurable signal. Liposomes encapsulating a large number of reporter molecules can be attached via biotin-streptavidin bridges, dramatically amplifying the signal and lowering the detection limit.[17][18] Biotinylated supported lipid bilayers are also widely used in the development of biosensors for detecting a range of analytes from small molecules to whole cells.[16][19]

Quantitative Data on Biotinylated Lipid Applications

The following tables summarize key quantitative data extracted from various studies, providing a comparative overview for researchers.

| Parameter | Value | Context | Reference(s) |

| Binding Affinity (Kd) | |||

| Biotin - Streptavidin | ~10⁻¹⁴ M | One of the strongest non-covalent interactions. | [2][20] |

| Biotin - Avidin (B1170675) | ~10⁻¹⁵ M | Slightly higher affinity than streptavidin. | [3] |

| HABA - Avidin | 6 x 10⁻⁶ M | Used in displacement assays to quantify biotin. | [21] |

| Liposome (B1194612) & Nanoparticle Properties | |||

| Particle Size (Homogenization) | 194.5 nm | Gemcitabine-loaded NLCs. | [8] |

| Particle Size (Extrusion) | ~150 nm | Antibody-conjugated liposomes. | [22] |

| Zeta Potential (Cationic Liposomes) | +15 mV | Cationic SLN for DNA binding. | [5] |

| Encapsulation & Targeting Efficiency | |||

| Encapsulation Efficiency | 30% - 40% | Casein hydrolysate in soy lecithin (B1663433) liposomes. | [5] |

| Encapsulation Efficiency | 92.7% - 93.6% | Griseofulvin in liposomes. | [23] |

| Cellular Uptake Enhancement | 7.3 - 9.13 fold | Biotinylated vs. non-biotinylated LNPs in HeLa cells. | [24] |

| Nanobodies per Liposome for Optimal Targeting | ~150 - 300 | MET-targeted liposomes. | [25] |

Table 1: Key Quantitative Parameters in Biotinylated Lipid Applications. This table provides a summary of important quantitative data related to the use of biotinylated lipids, including binding affinities, liposome and nanoparticle characteristics, and their efficiency in encapsulation and cell targeting.

Experimental Protocols

This section provides detailed methodologies for key experiments involving biotinylated lipids.

Preparation of Biotinylated Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating a biotinylated lipid using the thin-film hydration method followed by extrusion.[8][24][26]

Materials:

-

Lipids (e.g., DPPC, Cholesterol, DSPE-PEG2000-Biotin)

-

Chloroform and Methanol (2:1, v/v)

-

Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids, including the biotinylated lipid (e.g., in a 5% molar ratio), in the chloroform:methanol mixture in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C).

-

Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[8]

-

-

Hydration:

-

Add the pre-warmed hydration buffer to the flask containing the lipid film.

-

Hydrate the film by rotating the flask in the water bath for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

-

Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Pass the liposome suspension through the extruder multiple times (e.g., 10-20 passes) to achieve a homogenous size distribution.[19]

-

-

Characterization:

Streptavidin-Biotin Binding Assay

This protocol outlines a method to confirm the presence and accessibility of biotin on the surface of prepared liposomes using a streptavidin binding assay.[17][29]

Materials:

-

Biotinylated liposomes

-

Streptavidin (or a fluorescently labeled streptavidin)

-

Binding buffer (e.g., PBS, pH 7.4)

-

Size exclusion chromatography column (e.g., Sepharose CL-4B) or magnetic beads for separation

-

Spectrophotometer or fluorometer

Procedure:

-

Incubation:

-

Incubate a known concentration of biotinylated liposomes with an excess of streptavidin in the binding buffer at room temperature for 30 minutes with gentle agitation.

-

-

Separation of Free and Bound Streptavidin:

-

Separate the liposome-bound streptavidin from the unbound streptavidin using size exclusion chromatography or by pelleting the liposomes via centrifugation.

-

-

Quantification:

-

Quantify the amount of streptavidin bound to the liposomes. If using a fluorescently labeled streptavidin, measure the fluorescence of the liposome fraction. Alternatively, a protein quantification assay (e.g., BCA assay) can be used.

-

A HABA (4'-hydroxyazobenzene-2-carboxylic acid) displacement assay can also be used, where the displacement of HABA from a pre-formed HABA-avidin complex by the biotinylated liposomes leads to a decrease in absorbance at 500 nm, confirming biotin binding.[21]

-

Cellular Uptake Study of Biotinylated Nanoparticles

This protocol describes a method to quantify the cellular uptake of biotinylated nanoparticles using fluorescence microscopy or flow cytometry.[7][30][31]

Materials:

-

Fluorescently labeled biotinylated nanoparticles

-

Target cell line

-

Cell culture medium and supplements

-

DAPI (for nuclear staining)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture:

-

Culture the target cells to a suitable confluency in a multi-well plate or on coverslips.

-

-

Incubation with Nanoparticles:

-

Incubate the cells with a known concentration of fluorescently labeled biotinylated nanoparticles for a specific time period (e.g., 4 hours) at 37°C. Include non-biotinylated nanoparticles as a control.

-

-

Washing and Staining:

-

After incubation, wash the cells thoroughly with PBS to remove any unbound nanoparticles.

-

Fix the cells (if using microscopy) and stain the nuclei with DAPI.

-

-

Quantification:

-

Fluorescence Microscopy: Acquire images of the cells and quantify the intracellular fluorescence intensity per cell using image analysis software.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of individual cells using a flow cytometer. This will provide a quantitative measure of nanoparticle uptake across a large cell population.

-

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling concepts related to the application of biotinylated lipids.

Caption: Workflow for targeted drug delivery using a pre-targeting approach with biotinylated liposomes.

Caption: Experimental workflow for studying protein-lipid interactions using surface immobilization of biotinylated vesicles.

References

- 1. brookhaveninstruments.com [brookhaveninstruments.com]

- 2. Streptavidin - Wikipedia [en.wikipedia.org]

- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. azonano.com [azonano.com]

- 7. Cell surface biotinylation to identify the receptors involved in nanoparticle uptake into endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 9. Characterization of Liposomes [bio-protocol.org]

- 10. Cellular uptake and retention of nanoparticles: Insights on particle properties and interaction with cellular components [ouci.dntb.gov.ua]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A simple guide to biochemical approaches for analyzing protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterisation of biotinylated liposomes for in vivo targeting applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessing protein-lipid interactions with a low-cost, accessible centrifugation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biotin Binding Assay Protocol | Rockland [rockland.com]

- 18. youtube.com [youtube.com]

- 19. studenttheses.uu.nl [studenttheses.uu.nl]

- 20. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. A simplified method to attach antibodies on liposomes by biotin-streptavidin affinity for rapid and economical screening of targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. phmethods.net [phmethods.net]

- 29. liposomes.ca [liposomes.ca]

- 30. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]

- 31. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of 16:0 Biotinyl PE in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 16:0 Biotinyl PE (N-biotinyl-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine), a critical biotinylated phospholipid utilized in a myriad of research and drug development applications. Understanding its solubility characteristics is paramount for the successful design and execution of experiments involving liposomes, supported lipid bilayers, and other lipid-based nanostructures.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents remains largely unpublished in formal literature. However, practical solubility can be inferred from established experimental protocols, particularly those concerning the preparation of lipid vesicles. The following table summarizes available qualitative and quantitative information.

| Organic Solvent / Mixture | Compound Variation | Observation/Concentration | Source |

| Chloroform (B151607) | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) | Soluble | [1] |

| Methanol | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) | Soluble | [1] |

| Ethanol | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) | Soluble | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) | Slightly Soluble | [2] |

| Chloroform | Biotin-labeled DHPE | ~10 mg/mL | [3] |

| Chloroform | General lipids for liposomes | 1-10 mg/mL | [4] |

| 2:1 Chloroform:Methanol | Biotinylated DPPE (1,2 Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-(CapBiotinyl)(Sodium Salt)) | 25 mg/mL | [5] |

| Chloroform/Methanol/Water (65:35:8 v/v/v) | 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) | Recommended solvent | [6] |

| Chloroform/Methanol/Water (65:35:8 v/v/v) | 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) | Recommended solvent | [1] |

Experimental Protocols

The following section details a generalized protocol for the preparation of biotinylated liposomes, a common application that hinges on the effective dissolution of this compound. This protocol is a synthesis of methodologies reported in the literature.

Protocol: Preparation of Biotinylated Unilamellar Vesicles by Film Hydration and Extrusion

Objective: To prepare unilamellar liposomes incorporating this compound for subsequent use in applications such as drug delivery, immunoassays, or biophysical studies.

Materials:

-

Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

-

This compound (powder)

-

Chloroform (analytical grade)

-

Methanol (analytical grade)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen or Argon gas stream

-

Vacuum desiccator

-

Water bath sonicator

-

Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution:

-

In a clean round-bottom flask, dissolve the primary phospholipid and this compound in chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v). The molar ratio of the primary lipid to this compound will depend on the desired density of biotin (B1667282) on the liposome (B1194612) surface (typically 1-5 mol%).

-

The total lipid concentration in the organic solvent can range from 10 to 25 mg/mL.[5]

-

-

Film Formation:

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids but below the boiling point of the solvent.

-

Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

-

-

Drying:

-

To ensure complete removal of residual solvent, further dry the lipid film under a gentle stream of nitrogen or argon gas.

-

Subsequently, place the flask in a vacuum desiccator for at least one hour.

-

-

Hydration:

-

Add the desired volume of pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

Gently swirl the flask to hydrate (B1144303) the lipid film, which will cause the lipids to swell and detach from the glass, forming multilamellar vesicles (MLVs).

-

-

Vesicle Size Reduction (Extrusion):

-

To produce unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

-

Assemble the lipid extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder.

-

Force the suspension through the membrane multiple times (typically 11-21 passes). This process disrupts the multilamellar structure and forms unilamellar vesicles with a diameter close to the pore size of the membrane.

-

-

Final Product:

-

The resulting suspension contains biotinylated unilamellar vesicles ready for use in downstream applications.

-

Visualizations

Experimental Workflow: Liposome Preparation

The following diagram illustrates the key steps in the preparation of biotinylated liposomes, a process that relies on the initial solubility of this compound in an organic solvent.

Caption: Workflow for preparing biotinylated liposomes.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Liposomes: Protocol [inanobotdresden.github.io]

- 6. avantiresearch.com [avantiresearch.com]

Unveiling the Dance of Lipids and Proteins: A Technical Guide to Biotinyl PE

For Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of cellular life, the interactions between lipids and proteins are fundamental to a vast array of biological processes, from signal transduction to membrane trafficking and enzymatic activity. Understanding these interactions at a molecular level is paramount for deciphering cellular function and for the rational design of novel therapeutics. This in-depth technical guide explores the application of biotinylated phosphatidylethanolamine (B1630911) (biotinyl PE), a powerful tool for the investigation of lipid-protein interactions.

Introduction to Biotinyl PE: A Versatile Molecular Probe

Biotinyl PE is a chemically modified phospholipid that incorporates a biotin (B1667282) molecule covalently linked to the headgroup of phosphatidylethanolamine (PE).[1] This clever design leverages the remarkable specificity and high affinity of the biotin-avidin (or streptavidin) interaction, one of the strongest non-covalent bonds known in nature.[2] By incorporating biotinyl PE into lipid bilayers, such as liposomes or cell membrane mimics, researchers can effectively "tag" these structures. This enables the capture, isolation, and identification of proteins that specifically interact with PE-containing membranes.

Phosphatidylethanolamine itself is a crucial component of cellular membranes, influencing membrane fluidity, curvature, and the function of integral and peripheral membrane proteins.[1][3] Dysregulation of PE-protein interactions has been implicated in various diseases, making these interactions attractive targets for therapeutic intervention.

Core Applications of Biotinyl PE in Research and Drug Discovery

The versatility of biotinyl PE lends itself to a wide range of applications, providing invaluable insights into complex biological systems.

-

Identification of Novel Lipid-Binding Proteins: Biotinyl PE-based pull-down assays coupled with mass spectrometry have become a cornerstone for identifying previously unknown proteins that interact with PE-containing membranes.[4][5]

-

Characterization of Binding Affinities: By employing techniques such as fluorescence polarization and surface plasmon resonance with biotinyl PE-functionalized surfaces or liposomes, the binding affinities (Kd values) of protein-lipid interactions can be quantitatively determined.

-

Elucidation of Signaling Pathways: Biotinyl PE can be used to probe the role of PE-protein interactions in specific signaling cascades. For example, phosphatidylethanolamine-binding proteins (PEBPs) have been shown to play significant roles in modulating pathways like the MAPK/ERK and Sonic Hedgehog (SHH) signaling pathways.[6][7]

-

Targeted Drug Delivery: The biotin moiety on the surface of liposomes or nanoparticles containing biotinyl PE can be used for targeted drug delivery to cells or tissues that overexpress biotin receptors or by using avidin (B1170675) as a bridging molecule.[8][9][10][11]

-

Fragment-Based Drug Discovery: Biotinyl PE can be incorporated into screening platforms to identify small molecule fragments that bind to lipid-binding pockets on proteins, offering a starting point for the development of novel drugs.[12][13][14][15][16]

Quantitative Analysis of Lipid-Protein Interactions

A key advantage of using biotinyl PE is the ability to quantify the binding parameters of lipid-protein interactions. The following table summarizes representative quantitative data obtained from studies utilizing biotinylated lipids.